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Hepcidin antimicrobial peptide 1 -

Hepcidin antimicrobial peptide 1

Catalog Number: EVT-245654
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Product Introduction

Overview

Hepcidin antimicrobial peptide 1 is a member of the hepcidin family of antimicrobial peptides, known for its dual role in both antimicrobial activity and iron regulation. This peptide is primarily synthesized in the liver and plays a crucial role in innate immunity by modulating iron homeostasis and exhibiting bactericidal properties against various pathogens. Hepcidin is characterized by its small size, typically comprising 20 to 25 amino acids, and contains multiple cysteine residues that contribute to its structural stability and biological function.

Source

Hepcidin was initially discovered in human blood ultrafiltrate and has since been identified in various vertebrates, including fish. The peptide is predominantly expressed in the liver, with significant levels also found in immune cells and other tissues. In teleost fish, such as the gilthead seabream and zebrafish, hepcidin plays an essential role in both immune response to infections and regulation of iron metabolism.

Classification

Hepcidin is classified as an antimicrobial peptide, specifically belonging to the family of small, cysteine-rich peptides. It is further categorized into different types based on its functions: hepcidin type 1 primarily regulates iron metabolism, while type 2 hepcidins exhibit significant antimicrobial properties.

Synthesis Analysis

Methods

The synthesis of hepcidin can be achieved through various methods, including recombinant DNA technology and solid-phase peptide synthesis. For instance, synthetic versions of hepcidin have been produced using automated synthesizers that allow for precise control over the amino acid sequence.

Technical Details

The synthesis typically involves:

  • Gene Cloning: The gene encoding hepcidin is cloned into an expression vector.
  • Transformation: The vector is introduced into suitable host cells (e.g., bacteria or yeast) for protein expression.
  • Purification: Following expression, the peptide is purified using techniques such as high-performance liquid chromatography.

In studies involving fish models, natural sources such as gill tissues from genetically improved farmed tilapia have also been utilized to isolate and characterize hepcidin peptides.

Molecular Structure Analysis

Structure

Hepcidin is characterized by a compact structure stabilized by disulfide bonds formed between cysteine residues. The mature peptide typically consists of a 20-25 amino acid sequence with multiple cysteines that form four disulfide bonds.

Data

The molecular weight of hepcidin antimicrobial peptide 1 is approximately 3015.61 Da, with a theoretical isoelectric point of 8.78 and a net charge of +4.25 at physiological pH. These properties contribute to its solubility and interaction with target cells.

Chemical Reactions Analysis

Reactions

Hepcidin participates in several biochemical reactions:

  • Iron Regulation: Hepcidin binds to ferroportin, the primary iron exporter in cells, leading to its internalization and degradation. This process reduces iron availability in circulation.
  • Antimicrobial Activity: The peptide exhibits direct bactericidal effects by disrupting bacterial membranes or inhibiting bacterial growth through iron sequestration.

Technical Details

Experimental assays have demonstrated that hepcidin can significantly reduce bacterial viability in vitro against pathogens such as Staphylococcus aureus and Aeromonas hydrophila. The mechanism involves altering the local iron concentration, which is critical for bacterial survival.

Mechanism of Action

Process

Hepcidin exerts its effects through two main mechanisms:

  1. Iron Homeostasis: By regulating ferroportin levels, hepcidin controls systemic iron availability, thereby limiting access for invading pathogens.
  2. Direct Antimicrobial Action: Hepcidin interacts directly with microbial membranes or intracellular targets, leading to cell lysis or inhibition of growth.

Data

Studies have shown that increased levels of hepcidin during infections correlate with reduced serum iron levels and enhanced resistance to bacterial infections in animal models.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 3015.61 Da
  • Hydrophobicity: Hepcidin displays a hydrophobic character due to its amino acid composition, which aids in its membrane interactions.
  • Charge: Net positive charge (+4.25) contributes to its interaction with negatively charged bacterial membranes.

Chemical Properties

  • Solubility: Soluble in aqueous solutions due to its charged residues.
  • Stability: The presence of disulfide bonds enhances stability against proteolytic degradation.

Relevant analyses indicate that the structural characteristics of hepcidin are crucial for its functionality as both an antimicrobial agent and an iron regulatory hormone.

Applications

Scientific Uses

Hepcidin antimicrobial peptide 1 has several applications in scientific research:

  • Immunology Studies: It serves as a model for studying innate immune responses in vertebrates.
  • Therapeutic Potential: Research indicates that synthetic hepcidin could be used as an alternative to antibiotics in aquaculture or human medicine due to its potent antimicrobial properties.
  • Iron Metabolism Research: Understanding hepcidin's role can provide insights into conditions like anemia of inflammation and chronic disease where iron metabolism is disrupted.
Evolutionary Origins and Phylogenetic Conservation of Hepcidin Antimicrobial Peptide 1

Genomic Diversification of HAMP1 Across Vertebrate Lineages

Hepcidin Antimicrobial Peptide 1 (HAMP1) exhibits a dynamic pattern of genomic evolution across vertebrate lineages, characterized by both remarkable conservation and lineage-specific adaptations. In primates, HAMP1 demonstrates exceptionally high sequence conservation, particularly within the mature peptide region. The mature hepcidin peptide is identical between humans and great apes/gibbons, while Old-World monkeys display only a single conservative substitution (Lys83Arg). New-World monkeys exhibit greater variation, with substitutions concentrated between residues 15-18—a region implicated in functional diversification beyond iron regulation [1]. This conservation gradient reflects strong purifying selection acting on the core structural and functional domains, particularly the eight cysteine residues forming four disulfide bonds essential for the peptide’s β-hairpin conformation [5] [6].

Table 1: Evolutionary Features of HAMP1 Across Vertebrate Lineages

Vertebrate GroupGenomic FeaturesSequence Identity vs Human HAMP1Key Structural Variations
Primates (Great Apes)Single copy gene; high conservation98.8% (Chimpanzee)Identical mature peptide
Old-World MonkeysSingle copy; moderate variation~97.6%Conservative Lys83Arg substitution
New-World MonkeysSingle copy; higher divergence83.3-88.1%Multiple substitutions at residues 15-18
Teleost FishesMultiple copies (HAMP1 + HAMP2 clusters)25.3-94.6%Conserved RX(K/R)R motif; variable proregion
Birds/AmphibiansSingle or duplicated copies~30-50%Conserved cysteines; variable N-terminal domains

Beyond mammals, HAMP1 shows contrasting evolutionary trajectories. Teleost fish genomes exhibit extensive hamp gene duplication events, with some species like the gilthead seabream (Sparus aurata) possessing up to 15 copies—the highest number recorded in any vertebrate [4]. Despite this expansion, the HAMP1 ortholog remains phylogenetically distinct and functionally conserved. Evolutionary analyses using CODEML site-model tests reveal that teleost HAMP1 genes predominantly evolve under purifying selection (ω < 1), preserving their iron-regulatory function. However, specific residues, particularly within the prodomain, show evidence of positive selection, potentially facilitating adaptations to pathogen-rich aquatic environments [8]. The Antarctic notothenioid fish (Dissostichus mawsoni), inhabiting extreme environments, maintains functional HAMP1 orthologs (e.g., Dmhep_8cysV1) with conserved iron-regulatory motifs despite genomic plasticity [6].

Subfunctionalization of HAMP1 vs. HAMP2 Isoforms in Teleost Fishes

Teleost fishes exhibit a unique evolutionary innovation: the differentiation of hepcidin genes into HAMP1 (iron-regulatory) and HAMP2 (antimicrobial-specialized) isoforms. This divergence likely followed the teleost-specific whole-genome duplication event (~350 MYA). Phylogenetic analyses robustly separate these paralogs into two clades: HAMP1, present in all teleosts and orthologous to mammalian hepcidin, and HAMP2, found predominantly in Acanthopterygii (spiny-rayed fish) [6] [8]. The European sea bass (Dicentrarchus labrax) exemplifies this subfunctionalization:

  • HAMP1: Retains the ancestral ferroportin-binding motif (QSHLSLCRWCCNCCRGNKGCGFCCKF), is predominantly liver-expressed, and transcriptionally induced by iron overload. Its knockdown disrupts systemic iron homeostasis, confirming its conserved regulatory role [9].
  • HAMP2: Displays sequence diversification (HSSPGGCRFCCNCCPNMSGCGVCCRF), exhibits broader tissue expression (gills, skin, intestine), and demonstrates potent, direct antimicrobial activity against pathogens like Photobacterium damselae. Its expression is highly responsive to immune challenges but minimally to iron fluctuations [9] [4].

Table 2: Functional Divergence Between HAMP1 and HAMP2 in Teleost Fishes

FeatureHAMP1 (Iron-Regulatory)HAMP2 (Antimicrobial-Specialized)
Phylogenetic DistributionAll teleosts; orthologous to mammalsAcanthopterygii only; teleost-specific
Expression PatternConstitutive high liver expressionInducible; broader (gills, skin, intestine)
Key InducersIron overload; inflammationPathogen exposure (e.g., LPS, bacteria)
Primary FunctionFerroportin degradation; iron homeostasisDirect microbial killing; immunomodulation
Sequence FeaturesConserved RX(K/R)R motif; ATCUN siteVariable N-terminus; cationic mature peptide
In vivo Effect of AdministrationAttenuates iron overload phenotypesReduces bacterial loads/mortality in infection models

Genomic organization further underscores this specialization. While HAMP1 typically exists as a single copy, HAMP2 genes often form tandem clusters, as observed in gilthead seabream where 12 HAMP2-like genes localize to chromosome 17 [4]. These clusters show differential promoter architectures, with HAMP2 promoters enriched for immune-responsive transcription factor binding sites (e.g., NF-κB, AP-1), enabling pathogen-specific induction. This genomic arrangement facilitates neofunctionalization, allowing HAMP2 isoforms to target diverse pathogens without compromising HAMP1’s iron-regulatory function [4] [9].

Evolutionary Pressures Shaping HAMP1’s Dual Iron-Regulatory and Antimicrobial Roles

HAMP1’s evolution reflects a delicate balance between conserving its iron-regulatory function and adapting to pathogen pressures. Several lines of evidence support its origin as an ancestral antimicrobial peptide:

  • Deep Phylogenetic Roots: Hepcidin homologs with antimicrobial activity predate vertebrate iron-regulation systems. Fish-specific isoforms (e.g., Zanclus cornutus Zc-hepc1) retain potent bactericidal properties, suggesting the primordial hepcidin function was host defense [2] [5].
  • Structural Optimizations: The conserved β-hairpin structure stabilized by four disulfide bonds, while essential for ferroportin binding in mammals, initially evolved for membrane disruption in microbes. The cationic, amphipathic nature of HAMP1 facilitates electrostatic interactions with microbial membranes—a trait exploited for iron regulation only later in vertebrate evolution [5] [6].
  • Immune-Iron Integration: The gene regulatory network linking HAMP1 to inflammation (e.g., IL-6/STAT3 pathway) represents an evolutionary co-option. Pathogen challenge induces HAMP1, sequestering iron via ferroportin internalization—an antimicrobial strategy leveraging "nutritional immunity" [5] [9].

Selective pressures driving HAMP1’s duality include:

  • Purifying Selection: Maintains iron-regulatory residues. The N-terminal domain (residues 1–10), critical for ferroportin interaction, shows minimal variation across vertebrates. Mutations in this region (e.g., human C78T) cause hereditary hemochromatosis, underscoring functional constraints [1] [5].
  • Positive Selection in Specific Lineages: New-World monkey HAMP1 exhibits elevated ω values at residues 74–76 (His-Arg-Ser), a region adjacent to the vicinal disulfide bridge. This coincides with heightened antimicrobial activity at acidic pH, potentially adapting to simian mucosal environments [1] [5].
  • Pathogen-Driven Diversification: In teleosts, HAMP2 expansion liberates HAMP1 from direct antimicrobial constraints, allowing stronger conservation of iron regulation. However, HAMP1 still undergoes subtle optimization for immune sensing, retaining cytokine-responsive promoter elements absent in invertebrates [4] [9].

Functional studies demonstrate HAMP1’s retained, though secondary, antimicrobial capacity. Human hepcidin-25 kills Escherichia coli and Staphylococcus aureus at acidic pH (mimicking infection sites) via membrane permeabilization, independent of iron sequestration [5]. Similarly, Antarctic D. mawsoni HAMP1 (Dmhep_8cysV1) binds and kills bacteria at 0°C, suggesting cold-adapted functionality [6]. This duality—iron regulation as the primary conserved function and antimicrobial activity as a context-dependent secondary role—exemplifies how evolutionary tinkering repurposes ancient defense systems.

Properties

Product Name

Hepcidin antimicrobial peptide 1

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